molecular formula C11H14O3 B104700 2',4'-Dihydroxy-3'-propylacetophenone CAS No. 40786-69-4

2',4'-Dihydroxy-3'-propylacetophenone

Cat. No.: B104700
CAS No.: 40786-69-4
M. Wt: 194.23 g/mol
InChI Key: QGGRBWUQXAFYEC-UHFFFAOYSA-N
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Description

2',4'-Dihydroxy-3'-propylacetophenone (CAS 40786-69-4) is a hydroxyacetophenone derivative with the molecular formula C₁₁H₁₄O₃ and a molecular weight of 194.23 g/mol. It features a propyl group at the 3' position and hydroxyl groups at the 2' and 4' positions of the acetophenone backbone . Key physical properties include:

  • Melting point: 124–127°C
  • Density: 1.162 g/cm³
  • Boiling point: 361°C (at 760 mmHg)

This compound is primarily used in research settings, particularly as a synthetic intermediate for glycosylated and sulfated derivatives (e.g., compounds 13, 14, and 16) in drug discovery . Its safety profile indicates it is a skin and eye irritant (GHS Category 2/2A) and may cause respiratory irritation .

Biological Activity

2',4'-Dihydroxy-3'-propylacetophenone (DHPAP) is a derivative of acetophenone that exhibits a range of biological activities, making it a compound of interest in pharmacological research. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on current literature.

1. Anti-inflammatory Properties

DHPAP has demonstrated significant anti-inflammatory effects. Studies indicate that acetophenone derivatives can inhibit lipoxygenase, an enzyme involved in the inflammatory process. This inhibition suggests potential therapeutic applications for treating inflammatory diseases, including asthma and other leukotriene-mediated conditions .

2. Antibacterial Activity

Research has shown that DHPAP exhibits antibacterial properties against various Gram-positive bacteria, including Staphylococcus aureus and Bacillus subtilis. The antibacterial efficacy is influenced by structural modifications on the phenyl ring, indicating that specific functional groups can enhance activity.

Table 1: Antibacterial Activity of DHPAP Against Selected Bacteria

BacteriaMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Bacillus subtilis64 µg/mL

3. Antioxidant Properties

DHPAP also exhibits antioxidant activity by scavenging free radicals. For instance, related compounds have been shown to inhibit hemolysis of erythrocytes induced by reactive oxygen species (ROS), highlighting their potential role in protecting against oxidative stress-related damage .

The mechanisms through which DHPAP exerts its biological effects are primarily linked to its interaction with various molecular targets:

  • Inhibition of Enzymatic Activity : DHPAP inhibits enzymes like lipoxygenase, which plays a crucial role in inflammatory pathways.
  • Free Radical Scavenging : The presence of hydroxyl groups allows DHPAP to act as a scavenger for superoxide and hydroxy radicals, thereby mitigating oxidative stress.

Study on Anti-inflammatory Effects

A study published in Phytochemistry Reviews demonstrated that analogs of DHPAP effectively reduced inflammation markers in vitro. The research highlighted the compound's potential for developing new anti-inflammatory therapies .

Evaluation of Antibacterial Activity

In another study published in the Journal of Biological Chemistry, researchers evaluated the antibacterial efficacy of DHPAP against multiple strains of bacteria. Results indicated significant activity against both Gram-positive and Gram-negative strains, supporting its use as a lead compound for antibiotic development .

Future Directions

Further research is warranted to explore:

  • Synthesis of Novel Derivatives : Modifying the chemical structure could enhance potency and selectivity against specific targets.
  • Broader Therapeutic Applications : Investigating DHPAP's effects in other disease models may unveil additional therapeutic uses beyond anti-inflammatory and antibacterial properties.

Scientific Research Applications

Medicinal Chemistry

2',4'-Dihydroxy-3'-propylacetophenone has been investigated for its potential therapeutic properties:

  • Antileukotrienic Activity : Research indicates that derivatives of this compound can block leukotriene D4-induced contractions, which is beneficial for treating asthma and allergic conditions. For instance, Marshall et al. (1987) identified structure-activity relationships that are crucial for the antileukotriene activity of alkoxyacetophenone derivatives. Kuchař et al. (1998) also highlighted the anti-inflammatory properties of certain derivatives.
  • Antimicrobial Properties : The compound has shown effectiveness against oral pathogens. Bonifait et al. (2012) synthesized derivatives that exhibited strong antimicrobial activity against bacteria such as Streptococcus mutans and Porphyromonas gingivalis, suggesting applications in oral health products.
  • Anticancer Potential : Studies have demonstrated that derivatives of this compound can inhibit cell proliferation in various cancer cell lines. The presence of hydroxyl groups enhances its antioxidant properties, which may contribute to its anticancer activity .

Green Chemistry

The synthesis of this compound aligns with green chemistry principles. Yadav and Joshi (2002) discussed environmentally friendly synthetic routes that utilize non-polluting catalysts, emphasizing sustainability in chemical processes. This approach not only reduces waste but also enhances the feasibility of industrial applications.

Cosmetic Applications

Due to its antioxidant properties, this compound is being explored for use in cosmetic formulations. Its ability to scavenge free radicals can protect skin cells from oxidative stress, making it a candidate for anti-aging products and sunscreens.

Data Table: Summary of Applications

Application AreaSpecific Use CasesKey Findings
Medicinal ChemistryAntileukotriene agentsEffective against asthma and allergies
Antimicrobial agentsStrong activity against oral pathogens
Anticancer agentsInhibits proliferation in cancer cell lines
Green ChemistrySustainable synthesisNon-polluting methods enhance industrial viability
Cosmetic ApplicationsAntioxidant in skincare productsProtects against oxidative stress

Case Study 1: Antileukotriene Activity

In a study by Marshall et al., various alkoxyacetophenone derivatives were evaluated for their ability to inhibit leukotriene D4-induced bronchoconstriction in animal models. The results indicated that specific substitutions on the acetophenone structure significantly enhanced the antileukotriene activity, paving the way for novel therapeutic agents targeting respiratory conditions.

Case Study 2: Antimicrobial Efficacy

Bonifait et al. conducted a series of experiments assessing the antimicrobial efficacy of synthesized derivatives against common oral bacteria. Their findings revealed that certain derivatives not only inhibited bacterial growth but also reduced biofilm formation, suggesting potential applications in dental care products.

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of 2',4'-Dihydroxy-3'-propylacetophenone, and how do they influence experimental design?

  • Molecular formula : C₁₁H₁₄O₃; Molecular weight : 194.23 g/mol; Melting point : 124–127°C; CAS No. : 40786-69-4 .
  • Methodological considerations : The melting point range indicates potential polymorphism or impurities, requiring verification via differential scanning calorimetry (DSC). Hydroxyl and ketone groups suggest solubility in polar solvents (e.g., methanol, DMSO), but the propyl substituent may reduce aqueous solubility. For chromatographic analysis, reverse-phase HPLC with C18 columns and UV detection (λ ~280 nm) is recommended due to aromatic absorption .

Q. What synthetic routes are reported for this compound, and what are their limitations?

  • Friedel-Crafts acylation : A common method for acetophenone derivatives, involving propylation of 2,4-dihydroxyacetophenone. However, regioselectivity challenges may arise due to competing substitutions at the 3' position .
  • Alternative approach : Propyl Grignard reagent addition to a pre-acylated phenolic precursor, followed by deprotection. This method requires anhydrous conditions and strict temperature control to avoid side reactions .
  • Key validation : Confirm product purity via NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS) to distinguish from structural analogs like 2',4'-dihydroxy-3'-methoxyacetophenone .

Advanced Research Questions

Q. How do structural modifications (e.g., alkyl chain length, hydroxyl positioning) affect the bioactivity of this compound?

  • Structure-activity relationship (SAR) :

Modification Impact on Activity Reference
Propyl → MethylReduced lipophilicity; lower membrane permeability
3'-OH → 3'-OCH₃Decreased antioxidant activity due to reduced H-donor capacity
4'-OH acetylationLoss of hydrogen-bonding interactions with targets
  • Experimental validation : Use comparative assays (e.g., DPPH radical scavenging for antioxidants, MIC assays for antimicrobial activity) to quantify effects. Molecular docking can predict interactions with enzymes like tyrosinase or cytochrome P450 .

Q. How can conflicting data on the compound’s solubility and stability be resolved in different experimental systems?

  • Observed contradictions : Some studies report solubility in ethanol >50 mg/mL, while others note precipitation in aqueous buffers (pH 7.4) .
  • Resolution strategies :

  • Solubility : Use co-solvents (e.g., PEG-400) or cyclodextrin encapsulation for in vitro assays. For in vivo studies, employ nanoformulations to enhance bioavailability .
  • Stability : Conduct pH-dependent stability studies (pH 2–9) with LC-MS monitoring. Degradation products (e.g., quinone derivatives via oxidation) may require antioxidant stabilizers (e.g., ascorbic acid) .

Q. What advanced spectroscopic techniques are optimal for characterizing this compound in complex matrices?

  • Nuclear Magnetic Resonance (NMR) : ¹H NMR (δ ~2.5 ppm for acetophenone methyl, δ ~6.5–7.5 ppm for aromatic protons) and ¹³C NMR (δ ~210 ppm for ketone carbon) .
  • Mass Spectrometry : HRMS (ESI+) expected m/z 195.1 [M+H]⁺; fragmentation patterns (e.g., loss of propyl group) aid in structural confirmation .
  • X-ray crystallography : Resolves crystal packing and hydrogen-bonding networks, critical for polymorph identification .

Q. Data Contradiction Analysis

Q. How to address discrepancies in reported biological activities (e.g., antifungal vs. non-active) across studies?

  • Potential causes : Variability in assay conditions (e.g., fungal strain, inoculum size), compound purity, or solvent effects.
  • Mitigation :

  • Standardize protocols (CLSI guidelines for antifungal assays).
  • Include positive controls (e.g., fluconazole) and validate purity via HPLC (>98%) .
  • Test analogs (e.g., 2',6'-dihydroxy-4'-methoxyacetophenone) to identify critical substituents for activity .

Q. Methodological Recommendations

Q. What in silico tools are suitable for predicting the pharmacokinetics of this compound?

  • ADMET prediction : Use SwissADME or ADMETLab to estimate logP (~2.1), blood-brain barrier permeability (low), and CYP450 inhibition .
  • Molecular dynamics (MD) : Simulate binding to targets like COX-2 or TNF-α to guide lead optimization .

Q. How to design a stability-indicating HPLC method for this compound?

  • Column : C18 (5 µm, 250 × 4.6 mm); Mobile phase : Acetonitrile:0.1% formic acid (60:40); Flow rate : 1.0 mL/min; Detection : 280 nm .
  • Forced degradation : Expose to heat (80°C), UV light, and oxidative (H₂O₂) conditions. Monitor degradation peaks and validate specificity via spiked impurity standards .

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural and Physical Properties

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Substituents
2',4'-Dihydroxy-3'-propylacetophenone 40786-69-4 C₁₁H₁₄O₃ 194.23 124–127 –OH (2',4'), –CH₂CH₂CH₃ (3')
2',4'-Dihydroxy-3'-methylacetophenone 10139-84-1 C₉H₁₀O₃ 166.17 Not reported –OH (2',4'), –CH₃ (3')
2',4'-Dihydroxy-3'-methoxyacetophenone 62615-26-3 C₁₀H₁₀O₄ 194.18 Not reported –OH (2',4'), –OCH₃ (3')
2',6'-Dihydroxy-4'-methoxyacetophenone 7507-89-3 C₁₀H₁₀O₄ 194.18 Not reported –OH (2',6'), –OCH₃ (4')

Key Observations :

  • Substituent Effects: The propyl group in this compound increases molecular weight and hydrophobicity compared to methyl or methoxy analogues. This bulkier group may reduce solubility in polar solvents .
  • Melting Points : The propyl derivative’s higher melting point (124–127°C) versus methyl/methoxy variants suggests stronger intermolecular forces (e.g., van der Waals interactions) due to the longer alkyl chain .

Spectroscopic Characterization

  • NMR/IR Analysis : The propyl group’s –CH₂– protons produce distinct ¹H NMR signals (δ ~0.8–1.5 ppm for –CH₂CH₂CH₃), while hydroxyl groups appear as broad peaks (δ ~5–6 ppm) . Methoxy groups (e.g., in 62615-26-3) show sharp singlet peaks at δ ~3.8 ppm .

Properties

IUPAC Name

1-(2,4-dihydroxy-3-propylphenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O3/c1-3-4-9-10(13)6-5-8(7(2)12)11(9)14/h5-6,13-14H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGGRBWUQXAFYEC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=C(C=CC(=C1O)C(=O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80379448
Record name 1-(2,4-Dihydroxy-3-propylphenyl)ethan-1-one
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40786-69-4
Record name 1-(2,4-Dihydroxy-3-propylphenyl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80379448
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2',4'-Dihydroxy-3'-propylacetophenone
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Synthesis routes and methods I

Procedure details

1,3-Dimethoxy-2-propylbenzene (0.90 g, 5.0 mmol), glacial acetic acid (150 ml), and 48% aqueous hydrobromic acid (15 ml, 133 mmol) were combined and stirred at reflux temperature for three days. The mixture was allowed to cool to room temperature; poured into water (500 ml), and the aqueous solution extracted with ether (500 ml, 2×). The ether layers were combined, washed with brine, dried over magnesium sulfate, filtered and taken to dryness in vacuo. Flash chromatography as in Example 10 (plus an additional step of 5% ethyl acetate in hexane) yielded the title product: n.m.r.: δ12.97 (s, 1H), 7.52 (d, 1H), 6.38 (d, 1H), 5.79 (s, 1H), 2.63 (t, 2H), 2.56 (s, 3H), 1.58 (m, 2H), 0.98 (t, 3H).
Quantity
0.9 g
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150 mL
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15 mL
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500 mL
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Synthesis routes and methods II

Procedure details

1,3-Dimethoxy-2-(n-propyl)benzene (0.90 g, 5.0 mmol), 48% aqueous hydrobromic acid (30 ml, 265 mmol), and glacial acetic acid (150 ml) were combined and stirred at reflux temperature for 72 hours. The reaction mixture was cooled to room temperature then added to water (250 ml). The aqueous mixture was extracted with ether (500 ml, 2×). The organic phases were combined, washed with brine (100 ml), dried over magnesium sulfate and concentrated in vacuo. The residue was flash chromatographed over Kieselgel 60 (230-400 mesh, 4 cm diameter×16 cm length) eluted with 1% ethyl acetate in hexane, followed by a step gradient (2%, 3%, 4%) of ethyl acetate in hexane to give 0.4 g, 41% of the title product.
Quantity
0.9 g
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30 mL
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150 mL
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250 mL
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Yield
41%

Synthesis routes and methods III

Procedure details

Dissolve 9.6 gm of 3-allyl-2,4-dihydroxyacetophenone in 100 ml of ethanol; flush with nitrogen and add 0.5 gm of 5% palladium/charcoal catalyst. Hydrogenate in a Parr apparatus at room temperature until 45 p.s.i. of hydrogen is taken up. Filter and strip the filtrate to dryness to obtain the title product. (mp 125°-127° C.)
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9.6 g
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100 mL
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Synthesis routes and methods IV

Procedure details

The chromone derivative of formula I is readily prepared according to the following reaction scheme: ##STR2## by reacting 2,4-dihydroxyacetophenone (II) with allylbromide in the presence of potassium carbonate and acetone to obtain 4-allyloxy-2-hydroxyacetophenone III which, upon heating at 180°-220° C., undergoes rearrangement to form 3-allyl-2,4-dihydroxyacetophenone (IV). The dihydroxy intermediate then is catalytically reduced in the presence of palladium/carbon catalyst to form 2,4-dihydroxy-3-propylacetophenone (V). Intermediate (V) then is treated with epichlorohydrin in refluxing ethanolic potassium hydroxide to form 4-(2,4-epoxypropoxy)-2-hydroxy-3-propylacetophenone (VI) and with diethyl oxalate in the presence of sodium ethoxide to form ethyl 7-hydroxy-8-propyl-4-oxo-4H-1-benzopyran-2-carboxylate (VII). Intermediates (VI) and (VII) are reacted under a nitrogen atmosphere at 140°-150° C. in the presence of Triton B (Rohm & Hass, Philadelphia, Pa.) and the resulting ester treated with sodium bicarbonate to form 7-[3-(4-acetyl-3-hydroxy-2-propylphenoxy)-2-hydroxypropoxy]-4-oxo-8-propyl-4H-1-benzopyran-2-carboxylic acid (VIII). This intermediate, preferrably the sodium salt, then is iodinated in the presence of potassium triiodide to form the desired 7-[3-(4-acetyl-3-hydroxy-6-iodo-2-propylphenoxy)-2-hydroxypropoxy]-4-oxo-8-propyl-4H-1-benzopyran-2-carboxylic acid (I).
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dihydroxy
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Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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2',4'-Dihydroxy-3'-propylacetophenone
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